trans-2-Octen-1-yl acetate

Description

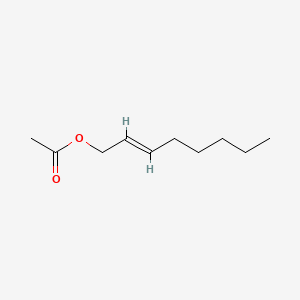

Structure

3D Structure

Properties

IUPAC Name |

[(E)-oct-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h7-8H,3-6,9H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRLTLPMVMFRTJ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192380 | |

| Record name | trans-2-Octen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity aroma | |

| Record name | trans-2-Octen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1366/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | trans-2-Octen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1366/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.894-0.900 | |

| Record name | trans-2-Octen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1366/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3913-80-2, 2371-13-3 | |

| Record name | E-2-Octenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octen-1-ol, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Octen-1-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2-Octen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-2-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTEN-1-YL ACETATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I792BSW7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"trans-2-Octen-1-yl acetate" chemical properties

An In-depth Technical Guide to the Chemical Properties of trans-2-Octen-1-yl acetate

This guide provides a comprehensive technical overview of this compound, a significant molecule in the flavor and fragrance industries. Designed for researchers, chemists, and product development professionals, this document delves into the compound's synthesis, physicochemical characteristics, spectroscopic signature, and handling protocols, grounding all information in established scientific principles and industry-standard practices.

Introduction: The Molecular Profile

This compound (CAS No: 3913-80-2) is an unsaturated ester recognized for its distinct fruity and green aroma profile.[1][2] Structurally, it consists of an eight-carbon alkenyl chain with a trans (or E) configured double bond at the C2 position, connected to an acetate group via an ester linkage. This specific stereochemistry is crucial to its characteristic sensory properties. In the flavor and fragrance sector, it is valued for imparting fresh and natural nuances, particularly reminiscent of apple, pear, and melon.[2][3] Its regulatory acceptance, including its listing by the Flavor and Extract Manufacturers Association (FEMA) with number 3516, underscores its importance in food and consumer products.[2][4]

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating its behavior in various matrices and its requirements for storage and handling. This compound is a colorless liquid under standard conditions.[1][2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2][5] |

| Molecular Weight | 170.25 g/mol | [1][5] |

| CAS Number | 3913-80-2 | [5] |

| FEMA Number | 3516 | [1][2] |

| Appearance | Colorless clear liquid | [1][2][6] |

| Odor Profile | Fruity, green, aldehydic, waxy | [1][6] |

| Boiling Point | 88-89 °C (at 8 mm Hg) | [1] |

| Specific Gravity | 0.894 - 0.900 @ 25 °C | [1][2] |

| Refractive Index | 1.430 - 1.436 @ 20 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in alcohol and fats | [1][7] |

| Flash Point | ~85 °C (185 °F) | [2][6] |

| Vapor Pressure | 0.137 mm/Hg @ 25 °C | [6] |

Synthesis and Mechanistic Considerations

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding alcohol, trans-2-octen-1-ol, with an acetylating agent. Acetic anhydride is a preferred reagent over acetic acid due to its higher reactivity and the fact that the reaction goes to completion without the need to remove water as a byproduct.

Synthetic Pathway: Esterification

The reaction involves the nucleophilic acyl substitution where the hydroxyl group of trans-2-octen-1-ol attacks one of the carbonyl carbons of acetic anhydride. This process is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle. Ensure all glassware is dry.

-

Reagent Charging: To the flask, add trans-2-octen-1-ol (1.0 eq).[8] Under stirring, add acetic anhydride (1.2 eq) followed by 2-3 drops of concentrated sulfuric acid as a catalyst.[8]

-

Causality: Using a slight excess of acetic anhydride ensures the complete conversion of the limiting alcohol. The acid catalyst is essential to accelerate the rate of this otherwise slow reaction.

-

-

Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃).

-

Causality: The NaHCO₃ solution neutralizes the sulfuric acid catalyst and quenches any unreacted acetic anhydride by converting it to sodium acetate. This step is often accompanied by CO₂ evolution, requiring careful venting of the separatory funnel.

-

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.[1]

-

Trustworthiness: This final purification step is critical to remove any non-volatile impurities and the acetic acid byproduct, ensuring the high purity required for analytical and sensory evaluation. The product's identity and purity must be confirmed via the methods outlined in Section 5.0.

-

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are non-negotiable for chemical validation. A combination of spectroscopic and chromatographic techniques provides a definitive analytical signature for this compound.

Expected Spectroscopic Data

While actual spectra are instrument-dependent, the expected data based on the molecule's structure are summarized in Table 2. This serves as a benchmark for researchers to validate their results.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | -CH=CH- (alkene) | δ 5.5-5.8 ppm (multiplet) |

| -O-CH₂- (ester) | δ 4.5-4.6 ppm (doublet) | |

| -CH₃ (acetate) | δ 2.0-2.1 ppm (singlet) | |

| -CH₂- (alkyl) | δ 1.2-2.1 ppm (multiplets) | |

| -CH₃ (terminal alkyl) | δ 0.8-0.9 ppm (triplet) | |

| ¹³C NMR | C=O (carbonyl) | δ ~171 ppm |

| -CH=CH- (alkene) | δ ~123 ppm and ~138 ppm | |

| -O-CH₂- (ester) | δ ~65 ppm | |

| -CH₃ (acetate) | δ ~21 ppm | |

| IR Spectroscopy | C=O stretch (ester) | 1735-1745 cm⁻¹ (strong) |

| C-O stretch (ester) | 1230-1250 cm⁻¹ (strong) | |

| C=C stretch (trans) | ~1670 cm⁻¹ (weak) | |

| =C-H bend (trans) | ~965 cm⁻¹ (strong, characteristic) | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 170 |

| (EI) | Key Fragments | m/z = 43 (CH₃CO⁺, acylium ion); m/z = 110 (M - CH₃COOH)⁺ |

Analytical Workflow for Quality Control

A robust analytical workflow is essential to confirm the identity and purity of the synthesized material. This typically involves a primary purity assessment followed by definitive structural confirmation.

Caption: A standard analytical workflow for quality control of synthesized esters.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the ester and the carbon-carbon double bond.

-

Ester Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield trans-2-octen-1-ol and acetic acid (or its conjugate base). Base-catalyzed hydrolysis (saponification) is irreversible and generally faster.

-

Alkene Reactions: The double bond can undergo various electrophilic addition reactions (e.g., hydrogenation, halogenation). It is also susceptible to oxidation, which can lead to degradation and the formation of off-flavors.

-

Incompatibilities: The compound should be stored away from strong oxidizing agents and strong bases to prevent degradation.[9]

-

Storage: For long-term stability, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9][10]

Safety and Handling

This compound is classified as a combustible liquid.[9][10] It can cause skin and serious eye irritation.[9] Therefore, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][11]

-

Handling: Avoid contact with skin and eyes. Do not breathe mist or vapors.[9] Ensure adequate ventilation. Keep away from open flames, hot surfaces, and other ignition sources.[10][11]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[9]

-

Ingestion: Clean mouth with water and get medical attention.[9]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

References

-

This compound - SIELC Technologies. (2018-05-16). [Link]

-

Safety Data Sheet - Axxence. [Link]

-

Safety Data Sheet - ADAMA. [Link]

-

(E)-2-octen-1-yl acetate, 3913-80-2 - The Good Scents Company. [Link]

-

2-octenyl acetate, 2371-13-3 - The Good Scents Company. [Link]

-

(E)-2-octen-1-yl acetate | CAS#:3913-80-2 | Chemsrc. [Link]

-

This compound | FEMA - Flavor and Extract Manufacturers Association. [Link]

-

trans-2-Octen-1-AL FCC (BRI #352) - Bedoukian Research. [Link]

Sources

- 1. This compound [shiji.cnreagent.com]

- 2. (E)-2-octen-1-yl acetate, 3913-80-2 [thegoodscentscompany.com]

- 3. 2-octenyl acetate, 2371-13-3 [thegoodscentscompany.com]

- 4. femaflavor.org [femaflavor.org]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. parchem.com [parchem.com]

- 7. bedoukian.com [bedoukian.com]

- 8. (E)-2-octen-1-yl acetate | CAS#:3913-80-2 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. axxence.de [axxence.de]

- 12. fishersci.com [fishersci.com]

"trans-2-Octen-1-yl acetate" CAS number 3913-80-2

An In-Depth Technical Guide to trans-2-Octen-1-yl acetate (CAS: 3913-80-2)

This document provides a comprehensive technical overview of this compound, a significant molecule within the flavor and fragrance industries. Targeted at researchers, scientists, and professionals in drug development, this guide delves into the compound's synthesis, analytical characterization, applications, and safety profile, grounding all information in established scientific principles and authoritative data.

Introduction and Strategic Importance

This compound (CAS Number: 3913-80-2), also known as (E)-oct-2-enyl acetate, is an unsaturated ester valued for its distinct organoleptic properties.[1][2] It belongs to the class of carboxylic acid esters and is a key component in the formulation of various flavors and fragrances.[3] Its chemical structure, featuring a C8 carbon chain with a double bond in the trans configuration at the second position and an acetate functional group, gives rise to a unique sensory profile described as green, fatty, and fruity with fresh nuances.[1] This profile makes it particularly effective in creating apple, pear, and melon flavor profiles.[2][4] While its primary utility is in sensory applications, a thorough understanding of its chemistry is crucial for quality control, regulatory compliance, and exploring novel applications.

Physicochemical Characteristics

The functional properties of this compound are a direct result of its molecular structure. A summary of its key physical and chemical properties is presented below, providing the foundational data required for its application in experimental and industrial settings.

| Property | Value | Source |

| CAS Number | 3913-80-2 | [1][2] |

| FEMA Number | 3516 | [1][5] |

| Molecular Formula | C₁₀H₁₈O₂ | [2][6] |

| Molecular Weight | 170.25 g/mol | [1][6] |

| Appearance | Colorless clear liquid | [1][2] |

| Odor Profile | Green, fatty, aldehydic, with apple/pear nuances | [1][2] |

| Taste Profile | Green, fatty, fruity with a fresh nuance | [1] |

| Boiling Point | 65 °C @ 5.00 mm Hg | [1][2] |

| Flash Point | 185 °F (85 °C) TCC | [1][2] |

| Specific Gravity | 0.882 - 0.900 @ 25 °C | [1][2] |

| Refractive Index | 1.430 - 1.437 @ 20 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in alcohol | [1][7] |

| logP (o/w) | ~3.64 | [1] |

The trans (or E) configuration of the double bond is critical to its characteristic aroma. The geometric isomerism significantly influences the molecule's shape, which in turn affects its interaction with olfactory receptors. The commercial product is typically a high-purity trans-isomer, as the cis-isomer possesses a different and often less desirable sensory profile.

Synthesis and Process Chemistry

The industrial and laboratory-scale synthesis of this compound is most commonly achieved through the direct esterification of its corresponding alcohol, trans-2-Octen-1-ol. This reaction represents a classic application of Fischer esterification principles, adapted for an unsaturated alcohol.

Core Synthesis Reaction

The primary transformation involves the reaction of trans-2-Octen-1-ol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a catalyst.

Precursors:

-

trans-2-Octen-1-ol (CAS: 18409-17-1)

-

Acetic anhydride (CAS: 108-24-7)

The choice of acetic anhydride is often preferred in industrial settings over acetyl chloride due to its lower cost, safer handling, and the less corrosive nature of its byproduct (acetic acid vs. HCl). The reaction is typically catalyzed by a mild acid or a base like pyridine to facilitate the nucleophilic attack of the alcohol onto the carbonyl carbon of the anhydride. Temperature control is paramount to prevent side reactions, such as dehydration of the alcohol or polymerization of the unsaturated system.

Representative Laboratory Synthesis Protocol

This protocol describes a self-validating system for producing high-purity this compound. Each step is designed to maximize yield while ensuring the integrity of the final product.

Objective: To synthesize this compound via esterification of trans-2-Octen-1-ol.

Materials:

-

trans-2-Octen-1-ol (128.2 g, 1.0 mol)

-

Acetic anhydride (112.3 g, 1.1 mol)

-

Pyridine (2.0 mL, catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with trans-2-Octen-1-ol and pyridine.

-

Addition of Acetylating Agent: The flask is cooled in an ice bath. Acetic anhydride is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. This controlled addition is crucial to manage the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to 50-60 °C for 2-3 hours to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Quenching: The reaction mixture is cooled to room temperature and slowly poured into 200 mL of cold water to quench the excess acetic anhydride.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with 100 mL portions of diethyl ether. The ether layers are combined.

-

Washing and Neutralization: The combined organic phase is washed sequentially with 100 mL of saturated NaHCO₃ solution (to remove acetic acid byproduct, evidenced by cessation of CO₂ evolution), 100 mL of water, and finally 100 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation (e.g., at 5 mm Hg) to yield pure this compound.[1]

Synthesis Workflow Diagram

Sources

- 1. parchem.com [parchem.com]

- 2. (E)-2-octen-1-yl acetate, 3913-80-2 [thegoodscentscompany.com]

- 3. Showing Compound 2-Octyl acetate (FDB029691) - FooDB [foodb.ca]

- 4. 2-octenyl acetate, 2371-13-3 [thegoodscentscompany.com]

- 5. femaflavor.org [femaflavor.org]

- 6. (E)-oct-2-enyl acetate|3913-80-2|MSDS [dcchemicals.com]

- 7. This compound [shiji.cnreagent.com]

The Enigmatic Essence of Summer: A Technical Guide to the Natural Occurrence of trans-2-Octen-1-yl Acetate in Fruits

Foreword: Beyond the Aroma

In the intricate tapestry of fruit flavor, individual volatile organic compounds (VOCs) serve as the threads that weave together the sensory experience we perceive. Among these, esters are paramount, often imparting the characteristic sweet and fruity notes. This guide delves into the world of one such molecule: trans-2-Octen-1-yl acetate. While perhaps not as universally recognized as isoamyl acetate (the quintessential banana ester), this compound is a crucial contributor to the aroma profile of a variety of fruits, lending a unique "green," "fruity," and "pear-like" nuance. For researchers, scientists, and drug development professionals, understanding the natural occurrence, biosynthesis, and analytical methodologies for this compound is not merely an academic exercise. It is fundamental to the development of natural flavorings, the quality control of food products, and even the exploration of plant-insect interactions where such volatiles play a signaling role. This document provides a comprehensive, technically-grounded exploration of this compound in the realm of pomology.

I. Natural Distribution: A Survey of this compound in the Orchard

This compound is a naturally occurring ester identified in a range of fruits, where its presence contributes to the complexity and distinctiveness of their aroma profiles. Its characteristic scent is often described as green, aldehydic, with notes of melon, pear, and a tropical earthiness[1]. The concentration of this ester can vary significantly depending on the fruit species, cultivar, and stage of ripeness.

While comprehensive quantitative data across a wide spectrum of fruits is still an area of active research, existing literature points to its presence in several key fruit varieties. The following table summarizes the known occurrences of this compound and its immediate precursor, trans-2-octen-1-ol, in various fruits.

| Fruit | Compound | Reported Occurrence/Note | Reference(s) |

| Apple (Malus domestica) | This compound | Imparts a fresh apple/pear nuance.[1][2] The profile of esters, including C8 compounds, is cultivar-dependent.[3][4] | [1][2][3][4] |

| Pear (Pyrus communis) | This compound | Contributes to the characteristic pear-like aroma.[1][2] | [1][2] |

| Banana (Musa spp.) | This compound | Detected in volatile profiles of different banana cultivars.[5][6][7] | [5][6][7] |

| trans-2-Octen-1-ol | Identified in ripe banana.[8] | [8] | |

| Melon (Cucumis melo) | This compound | Adds fresh, green, and melon-like notes.[1][2] The volatile profile of melons is rich in various esters and alcohols.[9][10][11] | [1][2][9][10][11] |

| Tropical Fruits | This compound | Generally contributes to the aroma of various tropical fruits.[1][2] | [1][2] |

It is crucial to note that the perception of a fruit's aroma is the result of a complex interplay between numerous volatile compounds. The impact of this compound is therefore context-dependent, and its importance is often evaluated in conjunction with other esters, alcohols, and aldehydes present in the fruit.

II. The Genesis of a Flavor Molecule: Biosynthesis of this compound

The formation of this compound in fruits is a fascinating example of the intricate biochemical machinery at play within plant metabolism. While the complete pathway has not been elucidated in its entirety for this specific C8 ester, a robust body of evidence points towards the Lipoxygenase (LOX) pathway as the primary route for the synthesis of its alcohol precursor, followed by an esterification step.[12][13][14][15][16][17] This pathway is a well-established source of C6 and C9 "green leaf volatiles," and its extension to C8 compounds is a logical and evidence-supported hypothesis.[12][18][19]

The biosynthesis can be conceptually divided into two major stages:

-

Formation of the C8 Alcohol (trans-2-Octen-1-ol): This process begins with the enzymatic modification of fatty acids.

-

Esterification: The newly formed alcohol is then coupled with an acetyl group to yield the final ester.

Stage 1: The Lipoxygenase (LOX) Pathway and the Birth of a C8 Alcohol

The LOX pathway is initiated by the oxygenation of polyunsaturated fatty acids. In the context of C8 volatile production, the likely substrate is linoleic acid (a C18 fatty acid).

-

Step 1: Lipoxygenase (LOX) Action: The enzyme lipoxygenase introduces a hydroperoxy group onto the fatty acid backbone. Depending on the specific LOX isoform, this can occur at different positions.

-

Step 2: Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxy fatty acid is then cleaved by another enzyme, hydroperoxide lyase (HPL). The specificity of HPL is critical in determining the chain length of the resulting volatile aldehyde.[14][15][16][17] It is hypothesized that a specific HPL cleaves the C18 hydroperoxide to yield an 8-carbon aldehyde.

-

Step 3: Reduction to Alcohol: The newly formed C8 aldehyde, likely trans-2-octenal, is then reduced to its corresponding alcohol, trans-2-octen-1-ol, by the action of alcohol dehydrogenase (ADH).

Stage 2: The Final Touch - Esterification by Alcohol Acyltransferase (AAT)

The final and crucial step in the formation of this compound is the esterification of trans-2-octen-1-ol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[1][13][20][21]

-

Mechanism: AATs facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to the alcohol. In the case of this compound, the acyl donor is acetyl-CoA.

-

Substrate Promiscuity: AATs are notoriously promiscuous enzymes, capable of utilizing a wide range of alcohol and acyl-CoA substrates.[20][21] This promiscuity is a key reason for the vast diversity of esters found in fruits. The presence and relative abundance of different alcohols and acyl-CoAs, coupled with the specific kinetics of the AATs present in the fruit tissue, ultimately determine the final ester profile.[22]

The following diagram, rendered in DOT language, illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound in fruits.

III. Analytical Methodologies: Isolating and Quantifying the Essence

The accurate identification and quantification of this compound in complex fruit matrices require sophisticated analytical techniques. The method of choice for volatile compounds is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[4][8][23][24] This approach offers high sensitivity, selectivity, and minimizes sample preparation, thereby reducing the risk of analyte loss or degradation.

Rationale for Method Selection

The selection of HS-SPME-GC-MS is underpinned by several key principles:

-

Expertise & Experience: This technique is the gold standard in flavor and fragrance analysis. The headspace sampling approach is ideal for volatile compounds as it analyzes the vapor phase in equilibrium with the sample, closely mimicking the process of aroma perception.

-

Trustworthiness: The combination of gas chromatography for separation and mass spectrometry for identification provides a high degree of confidence in the results. The mass spectrum of a compound serves as a chemical "fingerprint," allowing for unambiguous identification.

-

Authoritative Grounding: Numerous validated methods for the analysis of fruit volatiles using HS-SPME-GC-MS have been published in peer-reviewed scientific literature, establishing a strong foundation for its application.[4][8][23]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical workflow for the analysis of this compound in a fruit sample.

1. Sample Preparation:

- Homogenize a known weight of fresh fruit tissue. Causality: Homogenization ensures a representative sample and increases the surface area for volatile release.

- Transfer an exact aliquot of the homogenate to a headspace vial.

- Add a saturated solution of sodium chloride. Causality: The addition of salt increases the ionic strength of the aqueous phase, which "salts out" the volatile organic compounds, increasing their concentration in the headspace and thus enhancing sensitivity.

- Spike the sample with a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not naturally present in the fruit). Causality: The internal standard corrects for variations in extraction efficiency and injection volume, ensuring accurate quantification.

- Seal the vial immediately with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Place the vial in a temperature-controlled autosampler.

- Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set period. Causality: Equilibration allows the volatiles to partition between the sample and the headspace, reaching a state of equilibrium.

- Expose the SPME fiber to the headspace for a defined time. The choice of fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatiles. Causality: The SPME fiber, with its specific coating, adsorbs the volatile compounds from the headspace, concentrating them for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorb the analytes from the SPME fiber in the hot GC injection port.

- Separate the volatile compounds on a capillary column (e.g., a DB-WAX or DB-5 column). The temperature of the GC oven is programmed to ramp up over time. Causality: The GC column separates the different volatile compounds based on their boiling points and interactions with the stationary phase of the column.

- Detect and identify the separated compounds using a mass spectrometer. The MS is typically operated in electron ionization (EI) mode.

- Quantify this compound by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with authentic standards.

The following diagram provides a visual representation of this analytical workflow.

Caption: Analytical workflow for the quantification of this compound.

IV. Concluding Remarks and Future Perspectives

This compound, while often present in trace amounts, is a significant contributor to the nuanced and desirable aromas of many fruits. Its biosynthesis via the lipoxygenase pathway highlights the elegant and efficient manner in which plants can generate a vast array of signaling and flavor molecules from common precursors. The analytical methodologies, particularly HS-SPME-GC-MS, provide a robust framework for its detection and quantification, enabling deeper insights into its role in fruit quality and plant biology.

Future research in this area will likely focus on several key aspects:

-

Quantitative Profiling: More extensive studies are needed to quantify the concentration of this compound across a wider range of fruit cultivars and at different stages of ripening. This will provide a more complete picture of its distribution and importance.

-

Biosynthetic Elucidation: While the LOX pathway is the most probable route, the specific enzymes (LOX, HPL, ADH, and AAT isoforms) responsible for the synthesis of C8 compounds in different fruits remain to be definitively identified and characterized. Stable isotope labeling studies could be instrumental in confirming the metabolic flux through this pathway.[25][26][27][28]

-

Genetic Regulation: Understanding the genetic regulation of the biosynthetic pathway could open up new avenues for breeding fruit varieties with enhanced or novel aroma profiles.

By continuing to unravel the complexities of molecules like this compound, we not only deepen our appreciation for the natural world but also gain valuable tools for the advancement of food science, agriculture, and biotechnology.

V. References

-

(2021). Eight-carbon volatiles-prominent fungal and plant interaction compounds. [Source details not fully available][Link]

-

Beaudry, R., et al. (2015). De Novo Fatty Acid Biosynthesis Contributes to Ester Formation in Some, but not All, Fruits. ResearchGate. [Link]

-

(2021). Branched-Chain Volatiles in Fruit: A Molecular Perspective. Frontiers in Plant Science. [Link]

-

(2019). Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles. Journal of Agricultural and Food Chemistry. [Link]

-

(2022). Emission Patterns of Esters and Their Precursors Throughout Ripening and Senescence in 'Redchief Delicious' Apple Fruit and Implications Regarding Biosynthesis and Aroma Perception in. Journal of the American Society for Horticultural Science. [Link]

-

(2015). C8 volatiles (C8-VOCs) explain a substantial percentage of the... ResearchGate. [Link]

-

(2022). Effect of Apple Cultivar and Selected Technological Treatments on the Quality of Apple Distillate. MDPI. [Link]

-

Beekwilder, J., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology. [Link]

-

(2021). In vivo characterization of various alcohol acyltransferases for... ResearchGate. [Link]

-

(2018). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. MDPI. [Link]

-

(2015). Volatile organic compounds as non-invasive markers for plant phenotyping. Journal of Experimental Botany. [Link]

-

Souleyre, E. J., et al. (2005). An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor. PubMed. [Link]

-

(2021). Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. Plant Physiology. [Link]

-

(2021). Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. MDPI. [Link]

-

(2018). Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages. Molecules. [Link]

-

(2019). Aroma Volatile Compounds Profile of Melon (Cucumis melo L.) cv. Gama Melon Parfum. ResearchGate. [Link]

-

(2019). BIOSYNTHESIS OF VOLATILES IN SPECIFIC FRUITS. [Source details not fully available][Link]

-

(2023). Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean. Food Chemistry. [Link]

-

Pérez, A. G., et al. (1999). Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits. Journal of Agricultural and Food Chemistry. [Link]

-

(2012). Advances in Fruit Aroma Volatile Research. Molecules. [Link]

-

(2021). Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit. Horticulture Research. [Link]

-

(1983). Decadienoate Ester Concentrations in Pear Cultivars and Seedlings with Bartlett-like Aroma. ResearchGate. [Link]

-

(2016). Biosynthesis and Regulation of Fruit Volatiles. Taylor & Francis eBooks. [Link]

-

(2023). Regulation of ethyl ester synthesis in two apple (Malus domestica) cultivars: Insights from integrated metabolomic and transcriptomic analyses. Postharvest Biology and Technology. [Link]

-

(2009). In Vivo Stable Isotope Labeling of Fruit Flies Reveals Post-transcriptional Regulation in the Maternal-to-zygotic Transition. Molecular & Cellular Proteomics. [Link]

-

(2021). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. bioRxiv. [Link]

-

(2024). A Review of Biogenic Volatile Organic Compounds from Plants: Research Progress and Future Prospects. MDPI. [Link]

-

(2003). Volatile C8 compounds and pseudomonads influence primordium formation of Agaricus bisporus. ResearchGate. [Link]

-

(2001). Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance. PubMed. [Link]

-

(2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts. [Link]

-

(2023). Isotope-labeling in situ derivatization and HS-SPME arrow GC-MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices. Analytical and Bioanalytical Chemistry. [Link]

-

(2022). Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry. Frontiers in Plant Science. [Link]

-

The Good Scents Company. (n.d.). 2-octenyl acetate. The Good Scents Company. [Link]

-

(2023). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Journal of Food Science and Technology. [Link]

-

(2022). Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years. Foods. [Link]

-

(2023). HS-SPME-GC/MS Method for the Simultaneous Determination of Trihalomethanes, Geosmin, and 2-Methylisoborneol in Water Samples. MDPI. [Link]

-

(2020). analysis of organic acetates in e-vapor products by gc-ms/ms. CORESTA. [Link]

-

(2023). Phenylphenalenones Accumulate in Plant Tissues of Two Banana Cultivars in Response to Herbivory by the Banana Weevil and Banana Stem Weevil. MDPI. [Link]

-

(2023). Phenylphenalenones Accumulate in Plant Tissues of Two Banana Cultivars in Response to Herbivory by the Banana Weevil and Banana Stem Weevil. PubMed. [Link]

-

(2009). Analysis of honeydew melon (Cucumis melo var. inodorus) flavour and GC–MS/MS identification of (E,Z)‐2,6‐nonadienyl acetate. ResearchGate. [Link]

-

(2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. SciSpace. [Link]

Sources

- 1. Frontiers | Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry [frontiersin.org]

- 2. 2-octenyl acetate, 2371-13-3 [thegoodscentscompany.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phenylphenalenones Accumulate in Plant Tissues of Two Banana Cultivars in Response to Herbivory by the Banana Weevil and Banana Stem Weevil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application [mdpi.com]

- 15. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. coresta.org [coresta.org]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Branched-Chain Volatiles in Fruit: A Molecular Perspective [frontiersin.org]

- 27. In Vivo Stable Isotope Labeling of Fruit Flies Reveals Post-transcriptional Regulation in the Maternal-to-zygotic Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Isotope-labeling in situ derivatization and HS-SPME arrow GC-MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of trans-2-Octen-1-yl Acetate in Plants: A Technical Guide for Researchers

Introduction: Unveiling the Synthesis of a Key Plant Volatile

trans-2-Octen-1-yl acetate is a volatile organic compound (VOC) that contributes to the characteristic aroma of many plants and plays a significant role in their interactions with the environment. As a member of the C8 family of plant volatiles, it is involved in defense signaling against pathogens and herbivores.[1][2] This technical guide provides an in-depth exploration of the biosynthesis of this compound in plants, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the core enzymatic pathway, detail key experimental protocols for its study, and provide insights into the scientific rationale behind these methodologies.

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, a well-characterized metabolic cascade responsible for the production of a wide array of fatty acid-derived volatiles, most notably the C6 "green leaf volatiles" (GLVs).[3][4][5] While the LOX pathway is most commonly associated with C6 compounds, evidence from fungal metabolism and emerging plant studies indicates its adaptability for the production of C8 volatiles.[1] This guide will illuminate this pathway, from the initial lipid precursors to the final esterification step, providing a robust framework for its investigation.

The Lipoxygenase (LOX) Pathway: A Central Hub for Volatile Synthesis

The formation of this compound is a multi-step enzymatic process that is typically initiated in response to tissue damage, such as from herbivory or pathogen attack.[2][6] This rapid response mechanism leads to the release of a blend of volatile compounds that can act as direct defenses or as signals to attract natural enemies of the attacking organism. The core pathway can be dissected into five key stages:

-

Lipid Hydrolysis: The process begins with the release of polyunsaturated fatty acids (PUFAs) from chloroplast membranes. Lipases cleave these fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), making them available for subsequent enzymatic reactions.

-

Dioxygenation by Lipoxygenase (LOX): The released PUFAs are then oxygenated by lipoxygenase (LOX), a non-heme iron-containing dioxygenase.[7] LOX enzymes exhibit positional specificity, inserting molecular oxygen at either the C-9 or C-13 position of the fatty acid chain to produce fatty acid hydroperoxides (HPODs or HPOTs).[8]

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable hydroperoxides are swiftly cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74 family).[8][9] This cleavage results in the formation of a volatile aldehyde and a corresponding oxoacid. The production of C8 volatiles is thought to arise from the cleavage of a hydroperoxide at a position that yields an eight-carbon aldehyde.

-

Reduction to an Alcohol: The resulting aldehyde, in this case, trans-2-octenal, is then reduced to its corresponding alcohol, trans-2-octen-1-ol, by an alcohol dehydrogenase (ADH). These enzymes utilize NADH or NADPH as a cofactor to facilitate the reduction.[10]

-

Esterification by Alcohol Acyltransferase (AAT): The final step in the biosynthesis of this compound is the esterification of trans-2-octen-1-ol with acetyl-coenzyme A (acetyl-CoA). This reaction is catalyzed by an alcohol acyltransferase (AAT), a member of the diverse BAHD superfamily of acyltransferases.[11]

This complete biosynthetic cascade is a testament to the intricate and responsive nature of plant metabolic networks.

Figure 1: The proposed biosynthetic pathway of this compound in plants.

Experimental Methodologies for Pathway Elucidation

The investigation of the this compound biosynthetic pathway requires a combination of analytical chemistry and molecular biology techniques. Below are detailed protocols for two key experimental workflows: the analysis of plant volatiles and the characterization of the final enzyme in the pathway, alcohol acyltransferase.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis of Plant Volatiles

This protocol provides a robust method for the extraction and identification of volatile compounds, including this compound, from plant tissues.

Objective: To identify and quantify the volatile compounds emitted from plant tissue.

Materials:

-

Plant tissue (e.g., leaves, flowers)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard (e.g., 2-octanol)

Procedure:

-

Sample Preparation:

-

Excise a precise amount of plant tissue (e.g., 100 mg fresh weight) and place it into a 20 mL headspace vial.

-

For quantitative analysis, add a known amount of an internal standard to the vial.

-

Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

-

-

Headspace Volatile Extraction (HS-SPME):

-

Incubate the sealed vial at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

Manually or using an autosampler, expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.

-

Retract the fiber into the needle after extraction.

-

-

GC-MS Analysis:

-

Immediately insert the SPME fiber into the heated injection port of the GC-MS.

-

Desorb the volatiles from the fiber at a high temperature (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 40°C for 2 minutes, ramp to 250°C at 5°C/minute, and hold for 5 minutes.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST) and by comparing their retention indices with literature values.

-

Quantify the target compounds by comparing their peak areas to the peak area of the internal standard.

-

Figure 2: A simplified workflow for the analysis of plant volatiles using HS-SPME-GC-MS.

Protocol 2: Heterologous Expression and Enzymatic Characterization of a Plant Alcohol Acyltransferase (AAT)

This protocol describes the expression of a candidate AAT gene in E. coli and the subsequent characterization of the purified enzyme's activity with trans-2-octen-1-ol.

Objective: To confirm the function of a candidate AAT gene and determine its kinetic parameters for the synthesis of this compound.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

Candidate AAT cDNA

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Ni-NTA affinity chromatography column

-

Buffer solutions (lysis, wash, elution)

-

trans-2-Octen-1-ol

-

Acetyl-CoA

-

GC-MS for product analysis

Procedure:

-

Cloning and Expression:

-

Clone the full-length coding sequence of the candidate AAT gene into the expression vector.

-

Transform the expression construct into the E. coli expression strain.

-

Grow a culture of the transformed cells to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 18°C) overnight.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged AAT protein with elution buffer containing imidazole.

-

Verify the purity of the protein by SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known concentration of the purified AAT enzyme, trans-2-octen-1-ol (e.g., 1 mM), and acetyl-CoA (e.g., 0.5 mM).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a solvent (e.g., hexane) to extract the formed ester.

-

Analyze the organic phase by GC-MS to identify and quantify the this compound product.

-

-

Kinetic Analysis:

-

To determine the Michaelis-Menten kinetics, perform a series of enzyme assays with varying concentrations of one substrate (e.g., trans-2-octen-1-ol) while keeping the other substrate (acetyl-CoA) at a saturating concentration.

-

Measure the initial reaction velocities at each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Quantitative Data and Substrate Specificity

| Enzyme | Plant Source | Substrate(s) | Product(s) | Reference |

| PaAAT1 | Apricot (Prunus armeniaca) | Hexenol, (E)-2-hexenol, (Z)-3-hexenol | Hexenyl acetate, (E)-2-hexenyl acetate, (Z)-3-hexenyl acetate | [11] |

| SAAT | Strawberry (Fragaria x ananassa) | Various alcohols and acyl-CoAs | A variety of esters | [12] |

| BEBT | Clarkia breweri | Benzyl alcohol, other alcohols | Benzylbenzoate, other esters | [13] |

Table 1: Examples of characterized plant alcohol acyltransferases and their substrate preferences.

The data in Table 1 illustrates the promiscuous nature of many AATs, which supports the hypothesis that an AAT exists in certain plants with the capacity to efficiently catalyze the formation of this compound from trans-2-octen-1-ol.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a fascinating example of the intricate metabolic pathways that govern plant-environment interactions. While the general framework of the lipoxygenase pathway provides a strong foundation for understanding its formation, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the production of C8 volatiles. The characterization of the specific LOX, HPL, ADH, and AAT enzymes that contribute to the C8 volatile profile in different plant species will be crucial for a complete understanding of this pathway. The protocols and information presented in this guide provide a solid starting point for researchers aiming to unravel the complexities of this compound biosynthesis and its role in plant biology. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the metabolic engineering of plant aromas and defense compounds.

References

-

D'Auria, J. C., Pichersky, E., & Schaub, A. (2002). Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri. Plant Physiology, 130(1), 466–476. [Link]

- Dudareva, N., Negre, F., Nagegowda, D. A., & Orlova, I. (2006). Plant volatiles: recent advances and future perspectives. Critical reviews in plant sciences, 25(5), 417-440.

-

Gong, C., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 778338. [Link]

-

Kishimoto, K., et al. (2021). Bacterial type III effector–induced plant C8 volatiles elicit antibacterial immunity in heterospecific neighbouring plants via airborne signalling. Plant, Cell & Environment, 44(1), 263-275. [Link]

- Layton, D. S., & Trinh, C. T. (2014). Engineering of a high-throughput platform for probing the specificities of alcohol acyltransferases for designer ester biosynthesis. Biotechnology and bioengineering, 111(11), 2146-2155.

- Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current opinion in plant biology, 9(3), 274-280.

-

Pérez, A. G., et al. (2002). Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars. Journal of agricultural and food chemistry, 50(12), 3469-3474. [Link]

- Pichersky, E., Noel, J. P., & Dudareva, N. (2006). Biosynthesis of plant volatiles: nature's diversity and ingenuity. Science, 311(5762), 808-811.

- Rowe, H. C., et al. (2010). The plant fatty acyl reductases. The Plant Journal, 63(3), 447-458.

- Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712-732.

-

Sharifi, R., et al. (2018). The role of volatiles in plant communication. Plant, Cell & Environment, 41(9), 1969-1983. [Link]

-

The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

-

Vancanneyt, G., et al. (2001). Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance. Proceedings of the National Academy of Sciences, 98(14), 8139-8144. [Link]

- van der Fits, L., & Memelink, J. (2000). ORCA3, a jasmonate-responsive transcriptional regulator of plant primary and secondary metabolism. Science, 289(5477), 295-297.

-

Yang, T., et al. (2022). Identification and Functional Analysis of Two Alcohol Dehydrogenase Genes Involved in Catalyzing the Reduction of (Z)-3-Hexenal into (Z)-3-Hexenol in Tea Plants (Camellia sinensis). Journal of Agricultural and Food Chemistry, 70(7), 2356-2366. [Link]

Sources

- 1. Bacterial type III effector–induced plant C8 volatiles elicit antibacterial immunity in heterospecific neighbouring plants via airborne signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Volatile Products of the Lipoxygenase Pathway Evolved from Phaseolus vulgaris (L.) Leaves Inoculated with Pseudomonas syringae pv phaseolicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ijcmas.com [ijcmas.com]

- 7. Sci-Hub. Volatiles as inducers and suppressors of plant defense and immunity — origins, specificity, perception and signaling / Current Opinion in Plant Biology, 2018 [sci-hub.box]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. (E)-2-octen-1-yl acetate, 3913-80-2 [thegoodscentscompany.com]

- 11. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 12. jkip.kit.edu [jkip.kit.edu]

- 13. Kinetic Study of Acetone-Butanol-Ethanol Fermentation in Continuous Culture | PLOS One [journals.plos.org]

Spectroscopic Blueprint of trans-2-Octen-1-yl Acetate: A Guide for Analytical Scientists

This technical guide provides a comprehensive analysis of the spectroscopic signature of trans-2-Octen-1-yl acetate (CAS No. 3913-80-2), a molecule of significant interest in the flavor, fragrance, and chemical ecology sectors. As a compound whose identity and purity are critical for its application, a thorough understanding of its spectral characteristics is paramount. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for researchers, quality control analysts, and drug development professionals.

While (E)-2-octenyl acetate is a well-characterized compound referenced in numerous contexts, including as a component of insect pheromones and as a food additive, its primary spectral data is not consolidated in publicly accessible databases.[1][2] Therefore, this guide presents a detailed analysis based on established spectroscopic principles and predicted data, providing a reliable blueprint for its identification and characterization.

Molecular Structure and Spectroscopic Implications

This compound is an ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol .[3] Its structure contains three key features that dictate its spectroscopic behavior:

-

An Acetate Ester Group: This group provides a strong carbonyl (C=O) signal in the infrared spectrum, a characteristic acetyl methyl singlet in ¹H NMR, and predictable fragmentation patterns in mass spectrometry.

-

A trans-Disubstituted Double Bond: The C=C bond and its associated vinylic protons generate distinct signals in IR and NMR spectroscopy. The trans configuration is confirmed by a large coupling constant between the vinylic protons in the ¹H NMR spectrum and a characteristic out-of-plane bending vibration in the IR spectrum.

-

An n-Pentyl Alkyl Chain: This saturated hydrocarbon tail contributes a series of overlapping signals in the upfield region of the NMR spectra and a typical pattern of fragmentation in the mass spectrum.

Understanding these structural components is the foundation for interpreting the data presented in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For a sample of this compound, analysis would typically be conducted in a deuterated solvent such as chloroform (CDCl₃).

Rationale for NMR Experimental Design

The choice of CDCl₃ as a solvent is based on its excellent solubilizing power for moderately polar esters and its relatively clean spectral window, with a single residual solvent peak at 7.26 ppm in ¹H NMR and a triplet at 77.16 ppm in ¹³C NMR. A standard 5 mm NMR tube with a sample concentration of 10-20 mg/mL is sufficient for obtaining high-quality spectra on a modern 400 MHz or 500 MHz spectrometer. Proton (¹H) NMR provides information on the electronic environment and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 15 mg of this compound directly into a clean, dry vial. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220-240 ppm and a larger number of scans (e.g., 512-1024) are necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The following table details the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H8 (CH₃-CH₂-) | 0.89 | Triplet (t) | ~7.1 | 3H |

| H5, H6, H7 (-CH₂-) | 1.28-1.35 | Multiplet (m) | - | 6H |

| H4 (-CH₂-C=C) | 2.05 | Quartet (q) | ~7.0 | 2H |

| H10 (CH₃-C=O) | 2.06 | Singlet (s) | - | 3H |

| H1 (-O-CH₂-C=C) | 4.58 | Doublet (d) | ~6.6 | 2H |

| H3 (=CH-CH₂-O-) | 5.55 | Doublet of Triplets (dt) | J(H3-H2) ≈ 15.4, J(H3-H4) ≈ 7.0 | 1H |

| H2 (CH=CH-CH₂-O-) | 5.75 | Doublet of Triplets (dt) | J(H2-H3) ≈ 15.4, J(H2-H1) ≈ 6.6 | 1H |

Interpretation of ¹H NMR Data:

-

The acetyl methyl protons (H10) appear as a sharp singlet at ~2.06 ppm, a classic signature of an acetate group.

-

The allylic protons on C1 are deshielded by the adjacent ester oxygen, shifting them downfield to ~4.58 ppm. They appear as a doublet due to coupling with the vinylic proton H2.

-

The vinylic protons (H2 and H3) are the most diagnostic feature. They appear between 5.5 and 5.8 ppm. The large coupling constant of ~15.4 Hz between them is definitive proof of a trans geometry .

-

The alkyl chain protons (H4-H8) appear in the typical upfield region, with the terminal methyl group (H8) showing a characteristic triplet.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) |

| C8 | 14.0 |

| C10 | 21.0 |

| C7 | 22.5 |

| C6 | 28.9 |

| C5 | 31.3 |

| C4 | 32.2 |

| C1 | 65.2 |

| C2 | 124.1 |

| C3 | 137.5 |

| C9 (C=O) | 170.9 |

Interpretation of ¹³C NMR Data:

-

The ester carbonyl carbon (C9) is found far downfield at ~170.9 ppm.

-

The two vinylic carbons (C2 and C3) are observed in the 124-138 ppm range.

-

The allylic carbon attached to oxygen (C1) is located at ~65.2 ppm.

-

The remaining saturated carbons of the alkyl chain and the acetate methyl appear in the upfield region (< 35 ppm).

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. The analysis of this compound would typically be performed using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

Rationale for IR Experimental Design

ATR-FTIR is the method of choice because it requires minimal sample preparation (a single drop is sufficient), is non-destructive, and provides high-quality, reproducible spectra. The diamond crystal of the ATR accessory is durable and chemically inert, making it suitable for a wide range of organic compounds.

Experimental Protocol: IR Analysis

-

Background Scan: Ensure the ATR crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place one drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to produce a spectrum with an excellent signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Expected IR Absorption Bands

The following table summarizes the key diagnostic absorption bands expected in the IR spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Reference |

| 3020 - 3100 | C-H Stretch | Vinylic (=C-H) | Medium | [4][5] |

| 2850 - 2960 | C-H Stretch | Alkane (-CH₂, -CH₃) | Strong | [5] |

| 1715 - 1730 | C=O Stretch | α,β-Unsaturated Ester | Strong, Sharp | [3][4] |

| 1660 - 1680 | C=C Stretch | Alkene | Medium-Weak | [6] |

| 1200 - 1250 | C-O Stretch | Ester (acyl-oxygen) | Strong | [4] |

| ~965 | =C-H Bend | trans-Alkene (out-of-plane) | Strong, Sharp | [6] |

Interpretation of IR Data:

-

The most prominent peak will be the strong, sharp C=O stretch around 1720 cm⁻¹ . Its position, slightly lower than a saturated ester (~1740 cm⁻¹), is due to conjugation with the C=C double bond, which lowers the energy of the carbonyl stretch.[3][4]

-

The presence of a vinylic C-H stretch just above 3000 cm⁻¹ confirms the alkene group.

-

A very sharp and strong band around 965 cm⁻¹ is highly diagnostic for the out-of-plane bending of a trans-disubstituted double bond .[6] Its presence is a key confirmation of the stereochemistry.

-

A strong band in the 1200-1250 cm⁻¹ region corresponds to the C-O stretching of the ester linkage.

Caption: Standard operating procedure for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which offers clues to its structure. Electron Ionization (EI) is the most common technique for a volatile compound like this compound.

Rationale for MS Experimental Design

EI-MS at a standard ionizing energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared to library data. The high energy of this technique reliably breaks the molecule into characteristic fragments. The sample can be introduced via direct injection or, more commonly, through a Gas Chromatography (GC) system, which provides separation and purification prior to MS analysis.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that allows for the elution of the analyte, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

MS Acquisition: Set the mass spectrometer to scan a mass range of m/z 40-300. Use a 70 eV electron ionization source.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum associated with this peak.

Expected Mass Spectrum Fragmentation

| m/z (Mass/Charge) | Proposed Fragment Identity | Fragmentation Mechanism |

| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 110 | [C₈H₁₄]⁺ | Loss of acetic acid (CH₃COOH) |

| 68 | [C₅H₈]⁺ | Allylic cleavage and rearrangement |

| 43 | [CH₃CO]⁺ | α-cleavage of the ester; Acylium ion |

Interpretation of MS Data:

-

The molecular ion peak (M⁺) should be observed at m/z 170 , confirming the molecular weight.

-

A very common fragmentation pathway for esters is the loss of the acid as a neutral molecule. Here, the loss of acetic acid (60 Da) would result in a fragment at m/z 110 .

-

The most dominant peak in the spectrum, the base peak, is often the acylium ion, [CH₃CO]⁺, at m/z 43 . This is a highly stable ion and a hallmark of acetate esters.[7]

-

Cleavage of the allylic C-O bond would produce an octenyl cation, [C₈H₁₅]⁺, at m/z 111. However, further fragmentation of the hydrocarbon chain is expected. A fragment at m/z 68 is also commonly observed in the mass spectra of related octenyl compounds.

Caption: Workflow for structural analysis by GC-MS.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling similar organic esters should be followed. These compounds are typically combustible liquids and may cause skin and eye irritation.

-

Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

The spectroscopic characterization of this compound is a clear example of how fundamental chemical principles allow for the confident identification of a molecule. The combination of NMR, IR, and MS provides a unique fingerprint. The trans-vinylic protons in ¹H NMR, the C=O and =C-H out-of-plane bending bands in IR, and the characteristic acylium ion fragment in MS create a self-validating system of data that, when taken together, unambiguously confirms the structure and stereochemistry of the molecule. This guide provides the analytical framework necessary for researchers to confidently identify and utilize this compound in their work.

References

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33.

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2006). Compendium of food additive specifications. FAO JECFA Monographs 1. Retrieved from [Link]

-

Metabolomics Standard. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

ResearchGate. (2024). C-NMR Spectra of cis-Polymyrcene and cis-Polyfarnesene. Retrieved from [Link]

-

European Patent Office. (2005). EP 229: Screening for solid forms by ultrasound crystallization and cocrystallization using ultrasound. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Compendium of food additive specifications. Retrieved from [Link]

-

Guarino, S. (n.d.). Salvatore GUARINO | Researcher | Italian National Research Council, Rome | CNR | IBBR | Research profile. ResearchGate. Retrieved from [Link]

-

INCHEM. (2008). Evaluation of certain food additives. WHO Technical Report Series, No. 952. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. inchem.org [inchem.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Introduction: Understanding trans-2-Octen-1-yl Acetate

An In-Depth Technical Guide to the Solubility and Stability of trans-2-Octen-1-yl Acetate

This compound (CAS No: 3913-80-2) is an ester of significant interest in the flavor, fragrance, and pharmaceutical industries.[1] Characterized by its fresh, green, and fruity aroma reminiscent of pear and melon, this C10 ester plays a crucial role in the formulation of a wide array of consumer and therapeutic products.[1][2] Its molecular structure, featuring a ten-carbon backbone with a trans-configured double bond and an acetate functional group, dictates its physicochemical properties.